2-(Aziridin-1-yl)ethanamine HCl
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Overview
Description
2-(Aziridin-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C4H11ClN2. It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethanamine hydrochloride typically involves the reaction of aziridine with ethylenediamine under controlled conditions. One common method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination . Another approach involves the amination of 1,2-dichloroethane followed by cyclization of 2-chloroethylamine .
Industrial Production Methods
Industrial production of 2-(Aziridin-1-yl)ethanamine hydrochloride often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted ethanamines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild acidic or basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted ethanamines.
Oxidation: Oxidized derivatives such as oxides.
Reduction: Reduced amines or simpler amine derivatives.
Scientific Research Applications
2-(Aziridin-1-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)ethanamine hydrochloride involves the nucleophilic ring-opening of the aziridine moiety. This reaction can lead to the formation of various biologically active molecules, depending on the nucleophile involved. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity.
2-Methylaziridine: A methyl-substituted derivative of aziridine.
2-(Aziridin-1-yl)ethanol: An ethanol-substituted derivative of aziridine.
Uniqueness
2-(Aziridin-1-yl)ethanamine hydrochloride is unique due to its specific structure, which combines the reactivity of the aziridine ring with the functional versatility of the ethanamine moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C4H11ClN2 |
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Molecular Weight |
122.60 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-1-2-6-3-4-6;/h1-5H2;1H |
InChI Key |
HWJHAHGHSWKFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCN.Cl |
Origin of Product |
United States |
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